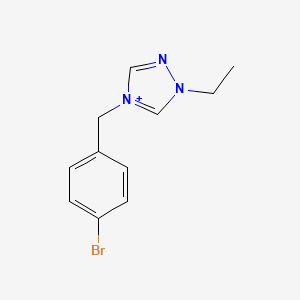
TRYPSIN INHIBITOR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trypsin inhibitor is a type of serine protease inhibitor that reduces the biological activity of trypsin by controlling the activation and catalytic reactions of proteins . Trypsin is an enzyme involved in the breakdown of many different proteins, primarily as part of digestion in humans and other animals . Trypsin inhibitors are found in various foods such as soybeans, grains, cereals, and legumes, where they act as a defense mechanism . They can also naturally occur in the pancreas of species such as bovines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trypsin inhibitors can be isolated from natural sources such as soybeans and other legumes. The isolation process typically involves extraction with solvents followed by purification using techniques like chromatography .
Industrial Production Methods: In industrial settings, trypsin inhibitors are often produced through fermentation processes. The fermentation broth is then subjected to various purification steps to isolate the inhibitor . Heat treatment is commonly used to inactivate trypsin inhibitors in food products, making them safe for consumption .
Analyse Des Réactions Chimiques
Types of Reactions: Trypsin inhibitors primarily undergo interactions with proteases, leading to the formation of stable complexes that inhibit the proteolytic activity of these enzymes .
Common Reagents and Conditions: The inhibition process involves the binding of trypsin inhibitors to the active site of trypsin, preventing it from interacting with its substrates . This interaction is highly specific and involves the formation of hydrogen bonds and other non-covalent interactions .
Major Products: The major product of the reaction between trypsin inhibitors and trypsin is a stable inhibitor-enzyme complex that renders the enzyme inactive .
Applications De Recherche Scientifique
Trypsin inhibitors have a wide range of applications in scientific research:
Biology: They are used to study protein-protein interactions and enzyme kinetics.
Agriculture: Overexpression of trypsin inhibitor genes in plants has been shown to reduce damage from herbivores.
Food Industry: They are used to improve the nutritional quality of food products by inactivating proteases that can degrade proteins.
Mécanisme D'action
Trypsin inhibitors exert their effects by binding to the active site of trypsin, forming a stable complex that prevents the enzyme from interacting with its substrates . This binding is highly specific and involves multiple non-covalent interactions, including hydrogen bonds and van der Waals forces . The inhibition of trypsin activity leads to a reduction in protein degradation, which can have various physiological effects .
Comparaison Avec Des Composés Similaires
Chymotrypsin Inhibitors: These inhibitors target chymotrypsin, another serine protease, and have similar mechanisms of action.
Elastase Inhibitors: These inhibitors target elastase, a protease involved in the breakdown of elastin.
Plasmin Inhibitors: These inhibitors target plasmin, a protease involved in the breakdown of fibrin in blood clots.
Uniqueness: Trypsin inhibitors are unique in their high specificity for trypsin and their ability to form stable complexes that effectively inhibit the enzyme’s activity . This specificity makes them valuable tools in both research and industrial applications .
Propriétés
Numéro CAS |
12786-39-9 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B1173247.png)
